molecular formula C11H20ClNS B1471556 3,3-Dimethyl-1-(3-methylthiophen-2-yl)butan-1-amine hydrochloride CAS No. 1864072-80-9

3,3-Dimethyl-1-(3-methylthiophen-2-yl)butan-1-amine hydrochloride

Cat. No.: B1471556
CAS No.: 1864072-80-9
M. Wt: 233.8 g/mol
InChI Key: CEPBPAUKJIYSLE-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(3-methylthiophen-2-yl)butan-1-amine hydrochloride is a chemical compound with a complex structure that includes a thiophene ring, a butan-1-amine chain, and a hydrochloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(3-methylthiophen-2-yl)butan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide.

    Alkylation: The thiophene ring is then alkylated to introduce the 3-methyl group.

    Formation of the Butan-1-amine Chain: The butan-1-amine chain is synthesized separately and then attached to the thiophene ring through a substitution reaction.

    Hydrochloride Formation: Finally, the amine group is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(3-methylthiophen-2-yl)butan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene ring or the amine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Conditions for substitution reactions often involve the use of bases such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified thiophene rings or amine groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethyl-1-(3-methylthiophen-2-yl)butan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-

Properties

IUPAC Name

3,3-dimethyl-1-(3-methylthiophen-2-yl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NS.ClH/c1-8-5-6-13-10(8)9(12)7-11(2,3)4;/h5-6,9H,7,12H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPBPAUKJIYSLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,3-Dimethyl-1-(3-methylthiophen-2-yl)butan-1-amine hydrochloride
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3,3-Dimethyl-1-(3-methylthiophen-2-yl)butan-1-amine hydrochloride
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3,3-Dimethyl-1-(3-methylthiophen-2-yl)butan-1-amine hydrochloride
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3,3-Dimethyl-1-(3-methylthiophen-2-yl)butan-1-amine hydrochloride
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3,3-Dimethyl-1-(3-methylthiophen-2-yl)butan-1-amine hydrochloride
Reactant of Route 6
3,3-Dimethyl-1-(3-methylthiophen-2-yl)butan-1-amine hydrochloride

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